1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1075729-10-0
VCID: VC2663588
InChI: InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H
SMILES: C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

CAS No.: 1075729-10-0

Cat. No.: VC2663588

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride - 1075729-10-0

Specification

CAS No. 1075729-10-0
Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H
Standard InChI Key QOZXXZQYYNUAMT-UHFFFAOYSA-N
SMILES C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Properties

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride consists of a fused ring system combining a pyrazole ring with a partially saturated pyridine moiety, along with a phenyl substituent on the pyrazole nitrogen. The hydrochloride salt form significantly enhances its stability and solubility characteristics, making it particularly valuable for research applications. The compound's core scaffold contains three nitrogen atoms—two within the pyrazole ring and one in the tetrahydropyridine portion—providing multiple potential sites for hydrogen bonding and molecular interactions.

The molecular structure features a planar pyrazole ring fused with a non-planar tetrahydropyridine ring, creating a three-dimensional conformation that influences its binding properties in biological systems. The phenyl group attached to the pyrazole nitrogen adds hydrophobicity and potential π-π stacking interactions in molecular recognition events. These structural features collectively contribute to the compound's physicochemical profile and its potential utility in various research applications.

The key chemical and physical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1075729-10-0
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
IUPAC Name1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Standard InChIInChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H
Standard InChIKeyQOZXXZQYYNUAMT-UHFFFAOYSA-N
SMILESC1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl

The compound exists as a solid at room temperature and displays improved solubility in polar solvents compared to its free base form, a characteristic property of hydrochloride salts. The salt formation occurs at the basic nitrogen atom within the structure, which enhances stability during storage and handling compared to the parent compound.

Synthesis Methods

Classical Synthetic Routes

The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride typically involves a multi-step process beginning with appropriate pyrazole and pyridine precursors. One common approach involves the formation of the pyrazolopyridine core followed by phenylation of the pyrazole nitrogen and subsequent salt formation. The condensation reactions between appropriately substituted pyrazole derivatives and pyridine precursors form the foundation of these synthetic pathways.

Typically, the synthesis begins with a suitably functionalized pyrazole derivative, which undergoes cyclization with an appropriate pyridine-based reagent to form the fused bicyclic system. The phenyl group is incorporated either before or after the formation of the bicyclic core, depending on the specific synthetic route. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt, enhancing both shelf-life and solubility characteristics of the final product.

Purification and Characterization

The purification of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride typically involves recrystallization from appropriate solvent systems to remove impurities and obtain a crystalline product of high purity. Characterization commonly employs a combination of spectroscopic methods including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared spectroscopy to confirm structural identity.

X-ray crystallography may also be employed to determine the precise three-dimensional structure of the compound, including bond lengths, angles, and crystal packing arrangements. These characterization techniques collectively provide comprehensive structural information essential for confirming the identity and purity of the synthesized compound.

Applications in Research

Medicinal Chemistry Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride belongs to the broader class of pyrazolopyridines, which have demonstrated diverse biological activities. This particular compound serves as a valuable chemical building block in medicinal chemistry research programs focused on developing new therapeutic agents. The pyrazolopyridine scaffold is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The compound's structural features—particularly the fused bicyclic system and the phenyl substituent—provide opportunities for further functionalization to explore structure-activity relationships in drug discovery programs. The presence of the phenyl group may enhance binding to protein targets with hydrophobic pockets, while the nitrogen atoms in the heterocyclic system offer potential hydrogen bonding sites for target recognition.

Chemical Synthesis Applications

Beyond its potential biological applications, 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride serves as an important intermediate in organic synthesis. Its well-defined structure and functional groups make it a valuable building block for constructing more complex molecular architectures. The compound can participate in various chemical transformations, including substitution reactions, functional group modifications, and coupling reactions with other molecules.

The hydrochloride salt form enhances its solubility in reaction media, facilitating its use in solution-phase chemistry. Additionally, the salt form provides a convenient handle for purification through precipitation or recrystallization processes, making it an attractive intermediate for multi-step synthetic sequences in both academic and industrial research settings.

Structure-Activity Relationships

Structural Features Influencing Activity

The biological activity of pyrazolopyridine derivatives, including 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride, is strongly influenced by their structural characteristics. The phenyl substituent at the N1 position of the pyrazole ring likely contributes to the compound's lipophilicity and potential for hydrophobic interactions with biological targets. The partially saturated pyridine ring (tetrahydropyridine) introduces conformational flexibility compared to fully aromatic analogs, potentially affecting receptor binding profiles.

The nitrogen atoms within the bicyclic system serve as potential hydrogen bond acceptors in interactions with biological targets, while the protonated nitrogen in the salt form may participate in ionic interactions. These structural elements collectively determine the compound's pharmacological profile and provide opportunities for rational structural modifications to enhance specific activities or properties.

Research Perspectives

Future Research Directions

Future research involving 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride and related derivatives may explore several promising avenues. One potential direction involves the development of focused libraries based on this scaffold, incorporating various substituents to optimize biological activity profiles. High-throughput screening of such libraries against diverse biological targets could identify novel applications for these compounds.

Additional research opportunities include detailed mechanistic studies to elucidate the molecular basis of any observed biological activities, computational modeling to predict structure-activity relationships, and the development of more efficient and environmentally friendly synthetic routes. Collaborative efforts between synthetic chemists, computational scientists, and biologists will likely drive progress in understanding and exploiting the potential of this interesting heterocyclic compound.

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